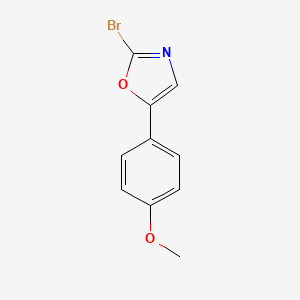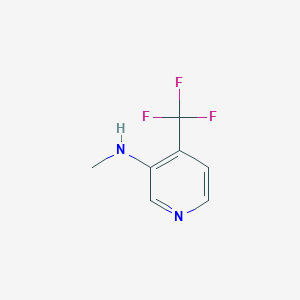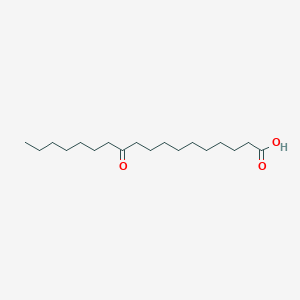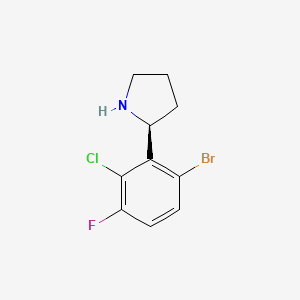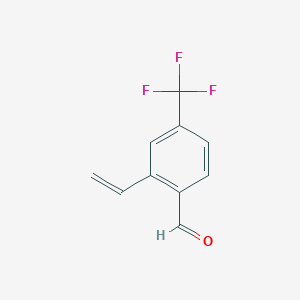
(4-(1-Aminocyclopentyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(1-Aminocyclopentyl)phenyl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 1-aminocyclopentyl group. The presence of the boronic acid moiety makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1-Aminocyclopentyl)phenyl)boronic acid typically involves the following steps:
Formation of the Aminocyclopentyl Intermediate: The starting material, cyclopentene, undergoes hydroamination to introduce the amino group, forming 1-aminocyclopentane.
Borylation of the Phenyl Ring: The phenyl ring is then borylated using a palladium-catalyzed borylation reaction. This step involves the use of a boron reagent such as bis(pinacolato)diboron and a palladium catalyst under mild conditions.
Coupling Reaction: The aminocyclopentyl intermediate is coupled with the borylated phenyl ring using a Suzuki-Miyaura coupling reaction. This step typically requires a palladium catalyst, a base such as potassium carbonate, and an appropriate solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(1-Aminocyclopentyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents such as bromine or chlorine in the presence of a base.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Boronate esters.
Substitution: Halogenated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-(1-Aminocyclopentyl)phenyl)boronic acid is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This makes it a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology
The compound has potential applications in biological research as a molecular probe. Its boronic acid group can form reversible covalent bonds with diols, making it useful for detecting and quantifying carbohydrates and other biomolecules.
Medicine
In medicine, this compound is being explored for its potential as a therapeutic agent. Its ability to inhibit certain enzymes, such as proteases, makes it a candidate for drug development in treating diseases like cancer and diabetes.
Industry
In the industrial sector, the compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties enable the development of materials with enhanced performance characteristics.
Wirkmechanismus
The mechanism of action of (4-(1-Aminocyclopentyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to inhibit enzyme activity by binding to active sites. The compound’s aminocyclopentyl group enhances its binding affinity and specificity for certain molecular targets, making it effective in modulating biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: Lacks the aminocyclopentyl group, making it less specific in its interactions.
Cyclopentylboronic acid: Lacks the phenyl ring, reducing its versatility in organic synthesis.
(4-(1-Hydroxycyclopentyl)phenyl)boronic acid: Similar structure but with a hydroxyl group instead of an amino group, affecting its reactivity and binding properties.
Uniqueness
(4-(1-Aminocyclopentyl)phenyl)boronic acid stands out due to its unique combination of a boronic acid group, a phenyl ring, and an aminocyclopentyl group. This combination enhances its reactivity, specificity, and versatility in various applications, making it a valuable compound in scientific research and industrial processes.
Eigenschaften
Molekularformel |
C11H16BNO2 |
|---|---|
Molekulargewicht |
205.06 g/mol |
IUPAC-Name |
[4-(1-aminocyclopentyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H16BNO2/c13-11(7-1-2-8-11)9-3-5-10(6-4-9)12(14)15/h3-6,14-15H,1-2,7-8,13H2 |
InChI-Schlüssel |
QNPNSNNDCGGYJO-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)C2(CCCC2)N)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B12962825.png)

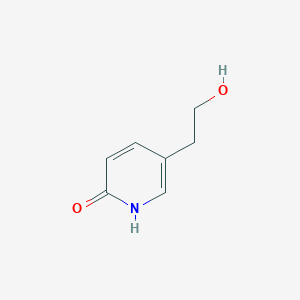

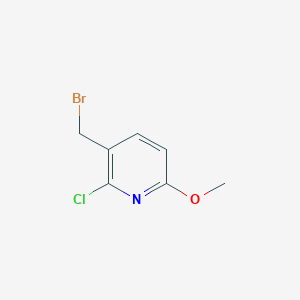
![N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12962856.png)
![10-Methyl-3,4,12,12a-tetrahydro-1H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6(2H)-one hydrochloride](/img/structure/B12962857.png)
